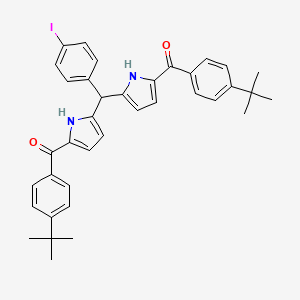
Agn-PC-0N88DE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0N88DE is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0N88DE involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and requirements:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the polyol method due to its efficiency and scalability. The process includes the reduction of metal salts in a polyol solution, followed by purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Agn-PC-0N88DE undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its applications in catalysis and material science.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and hydrogen peroxide, often under elevated temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride and hydrazine are frequently used.
Substitution: Halogenated compounds and nucleophiles are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce metallic forms of the compound .
Applications De Recherche Scientifique
Agn-PC-0N88DE has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in biosensors and imaging techniques for its excellent conductivity and biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and antimicrobial treatments.
Industry: Utilized in the production of flexible electronics, solar cells, and transparent conductive films.
Mécanisme D'action
The mechanism by which Agn-PC-0N88DE exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic applications, the compound facilitates the transfer of electrons, thereby accelerating chemical reactions . In biological systems, it interacts with cellular components to enhance imaging and sensing capabilities .
Comparaison Avec Des Composés Similaires
Agn-PC-0N88DE is often compared with other similar compounds such as silver nanowires and silver nanoparticles. While both share similar properties, this compound is unique in its higher stability and reactivity . Other similar compounds include:
Silver Nanowires: Known for their high electrical conductivity and flexibility.
Silver Nanoparticles: Valued for their antimicrobial properties and ease of synthesis.
Propriétés
Numéro CAS |
307930-85-4 |
|---|---|
Formule moléculaire |
C37H37IN2O2 |
Poids moléculaire |
668.6 g/mol |
Nom IUPAC |
[5-[[5-(4-tert-butylbenzoyl)-1H-pyrrol-2-yl]-(4-iodophenyl)methyl]-1H-pyrrol-2-yl]-(4-tert-butylphenyl)methanone |
InChI |
InChI=1S/C37H37IN2O2/c1-36(2,3)26-13-7-24(8-14-26)34(41)31-21-19-29(39-31)33(23-11-17-28(38)18-12-23)30-20-22-32(40-30)35(42)25-9-15-27(16-10-25)37(4,5)6/h7-22,33,39-40H,1-6H3 |
Clé InChI |
KGMKOBOHERDYFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=C(C=C3)I)C4=CC=C(N4)C(=O)C5=CC=C(C=C5)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


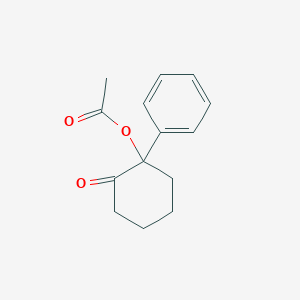
![(5S,6S)-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromo-6-ethoxy-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12568010.png)
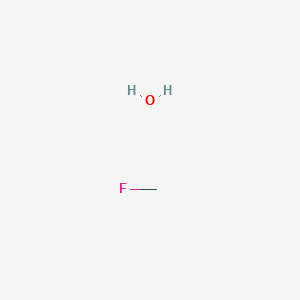

![[(4-Phenylhepta-2,6-dien-1-yl)sulfanyl]benzene](/img/structure/B12568020.png)
![Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-](/img/structure/B12568022.png)
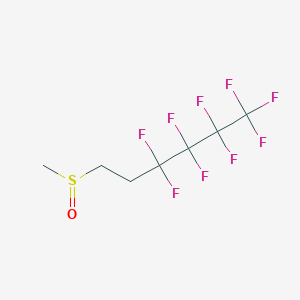
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propan-1-ol](/img/structure/B12568047.png)
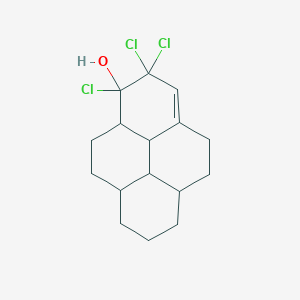
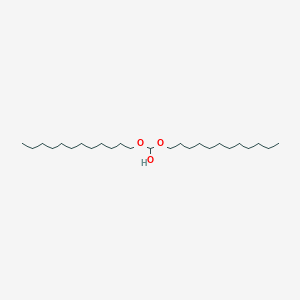
![2,2-Diphenyl-5-(propan-2-yl)-2H-naphtho[1,2-b]pyran](/img/structure/B12568061.png)
![3-(4-Butoxyphenyl)-6-(furan-2-yl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12568064.png)
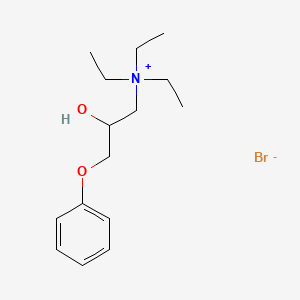
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)
